N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanamide
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Overview
Description
N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyethyl group, a tetrahydro-1,8-naphthyridine ring, and a butanamide moiety, which collectively contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Tetrahydro-1,8-naphthyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydro-1,8-naphthyridine ring.
Attachment of the Butanamide Moiety: The butanamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Methoxyethyl Group: The final step involves the alkylation of the nitrogen atom with a methoxyethyl halide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanamide has found applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or pain pathways, thereby exerting analgesic or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyethyl)-4-(1,8-naphthyridin-2-yl)butanamide: Lacks the tetrahydro structure, which may affect its chemical reactivity and biological activity.
N-(2-Methoxyethyl)-4-(quinolin-2-yl)butanamide: Contains a quinoline ring instead of a naphthyridine ring, leading to different chemical and biological properties.
Uniqueness
N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanamide is unique due to the presence of the tetrahydro-1,8-naphthyridine ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C15H23N3O2 |
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Molecular Weight |
277.36 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanamide |
InChI |
InChI=1S/C15H23N3O2/c1-20-11-10-16-14(19)6-2-5-13-8-7-12-4-3-9-17-15(12)18-13/h7-8H,2-6,9-11H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
LSISVJVWVDDWRU-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CCCC1=NC2=C(CCCN2)C=C1 |
Origin of Product |
United States |
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